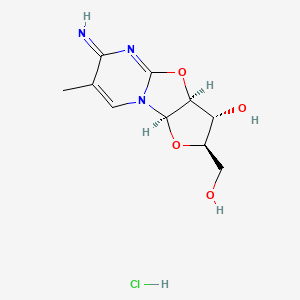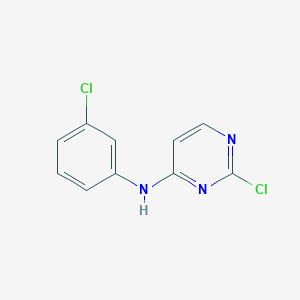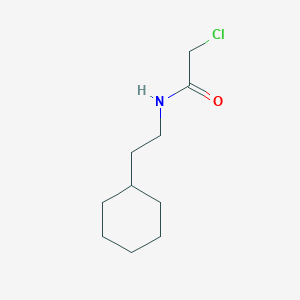
2-chloro-N-(2-cyclohexylethyl)acetamide
Vue d'ensemble
Description
2-chloro-N-(2-cyclohexylethyl)acetamide is an organic compound with the CAS Number: 1179762-09-4 . It has a molecular weight of 203.71 . The compound is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-N-(2-cyclohexylethyl)acetamide . The InChI code is 1S/C10H18ClNO/c11-8-10(13)12-7-6-9-4-2-1-3-5-9/h9H,1-8H2,(H,12,13) .Physical And Chemical Properties Analysis
The compound is a powder . It has a molecular weight of 203.71 . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique
Crystal Structure Analysis
2-chloro-N-(2-cyclohexylethyl)acetamide has been the subject of various structural and crystallographic studies. For instance, the analysis of its derivatives like 2-(4-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)-2-cyanoacetamide shows detailed insights into the molecular structure, including the planarity of ring N atoms and hydrogen bonding patterns (Helliwell et al., 2011).
Synthesis and Reactivity Studies
Research into the synthesis and reactivity of this compound and its analogs has been extensive. For example, studies on the cyclopalladation of similar acetamide derivatives provide insights into steric and electronic factors influencing chemical reactions (Mossi et al., 1992). Additionally, investigations into reactions involving N-chlorourea and olefins in the presence of acetonitrile, yielding compounds like N-(2-chlorocyclohexyl)acetamide, have been conducted to understand their chemical behavior (Wada & Oda, 1970).
Herbicide Metabolism and Environmental Impact
A significant area of research has been the metabolism of chloroacetamide herbicides in human and animal models. Studies have looked into the metabolic pathways and the potential carcinogenicity of these compounds, including derivatives of 2-chloro-N-(2-cyclohexylethyl)acetamide (Coleman et al., 2000). This research is crucial for understanding the environmental and health implications of these chemicals.
Applications in Algal Research
The compound's derivatives have also been studied in the context of algal growth and fatty acid synthesis, particularly in relation to their herbicidal properties. Research has been focused on the inhibition of fatty acid synthesis in green algae, which is pertinent to understanding both ecological impacts and potential agricultural applications (Weisshaar & Böger, 1989).
Structural and Property Characterization
Further studies on the structural aspects and properties of salts and inclusion compounds related to 2-chloro-N-(2-cyclohexylethyl)acetamide have been conducted. These studies provide insights into the molecular structures, potential for gel formation, and fluorescence properties of these compounds (Karmakar et al., 2007).
Propriétés
IUPAC Name |
2-chloro-N-(2-cyclohexylethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO/c11-8-10(13)12-7-6-9-4-2-1-3-5-9/h9H,1-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKWENBWTLUUOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-cyclohexylethyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate hydrochloride](/img/structure/B1424899.png)
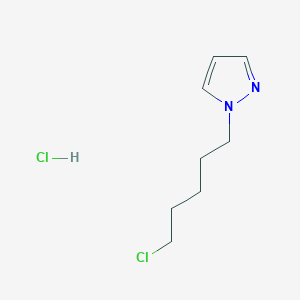
![2-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B1424903.png)
![2-chloro-N-[2-(naphthalen-2-yloxy)ethyl]acetamide](/img/structure/B1424904.png)
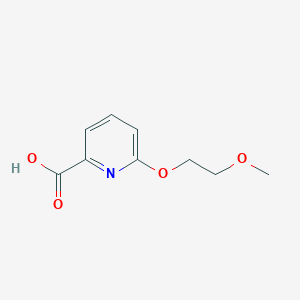
![2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol hydrochloride](/img/structure/B1424907.png)
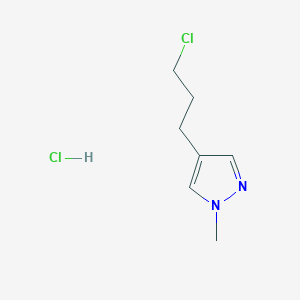
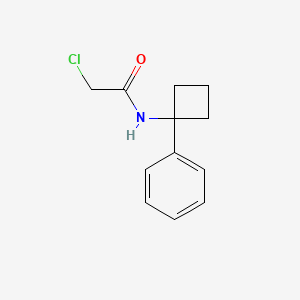
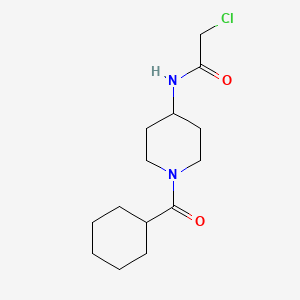
![2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide](/img/structure/B1424913.png)
![ethyl (2Z)-3-(dimethylamino)-2-[(4-methylphenyl)carbonyl]prop-2-enoate](/img/structure/B1424915.png)

